5-Bromo-2-methylbenzothiazole

Catalog No.
S674845
CAS No.
63837-11-6
M.F
C8H6BrNS
M. Wt
228.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylbenzothiazole

CAS Number

63837-11-6

Product Name

5-Bromo-2-methylbenzothiazole

IUPAC Name

5-bromo-2-methyl-1,3-benzothiazole

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

InChI

InChI=1S/C8H6BrNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3

InChI Key

OLQKNZNXLBILDD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)Br

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)Br

Synthesis and Characterization:

5-Bromo-2-methylbenzothiazole is a heterocyclic aromatic compound with the chemical formula C₈H₆BrNS. Its synthesis has been reported in various scientific journals, with different methodologies employed. One common approach involves the reaction of 2-amino-5-bromotoluene with thioformamide in the presence of a Lewis acid catalyst []. The resulting product is then purified using techniques like column chromatography and recrystallization.

Physical and Chemical Properties:

Several studies have characterized the physical and chemical properties of 5-bromo-2-methylbenzothiazole. These studies have reported its melting point, boiling point, solubility in various solvents, and its spectroscopic data (e.g., NMR, IR, MS) [, ]. This information is crucial for researchers working with the compound, as it helps them understand its behavior and potential applications.

Potential Applications:

Research suggests that 5-bromo-2-methylbenzothiazole might possess various potential applications, although many of these are still under investigation. Here are some examples:

  • Pharmaceutical Research: Some studies have explored the potential of 5-bromo-2-methylbenzothiazole derivatives as anti-microbial and anti-cancer agents [, ]. However, further research is needed to determine their efficacy and safety in these contexts.
  • Material Science: The compound's aromatic structure and the presence of a bromine atom make it a potential candidate for developing new materials with specific properties, such as flame retardants or organic semiconductors [].

5-Bromo-2-methylbenzothiazole is an organic compound with the chemical formula C₈H₆BrNS and a molecular weight of 228.11 g/mol. It is classified as a benzothiazole derivative, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the benzothiazole ring. The compound has several notable physical properties, including a log P value of approximately 3.18, indicating moderate lipophilicity, and a polar surface area of 41.13 Ų, which suggests its potential for biological activity and interaction with cellular membranes .

  • Reaction with Tetramethylstannane: This reaction produces 2,5-dimethylbenzothiazole when heated to 70 °C in the presence of palladium chloride and potassium carbonate in dimethylformamide .
  • Synthesis from 2,5-Dibromothioacetanilide: The compound can be synthesized by reacting 2,5-dibromothioacetanilide with N-methylpyrrolidinone and sodium hydride at 150 °C for about 1.5 hours, yielding approximately 49% .

5-Bromo-2-methylbenzothiazole exhibits significant biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as an inhibitor for CYP1A2 and CYP2C19, which are important in drug metabolism . The compound's moderate lipophilicity and ability to permeate biological membranes suggest potential applications in pharmacology and agrochemicals.

The primary synthesis method involves:

  • Starting Material: 2,5-dibromothioacetanilide.
  • Reagents: N-methylpyrrolidinone and sodium hydride.
  • Conditions: Heating at 150 °C for approximately 1.5 hours.
  • Yield: Approximately 49% .

Another method includes reacting with tetramethylstannane under specific conditions to produce derivatives like 2,5-dimethylbenzothiazole .

Studies indicate that 5-Bromo-2-methylbenzothiazole interacts with several biological systems:

  • Cytochrome P450 Inhibition: As mentioned earlier, it inhibits CYP1A2 and CYP2C19, impacting drug metabolism .
  • Potential Toxicity: The compound is classified as an irritant to the eyes, skin, and respiratory system; therefore, safety precautions are essential when handling it .

Several compounds share structural similarities with 5-Bromo-2-methylbenzothiazole. Here are some notable examples:

Compound NameSimilarityKey Features
6-Bromo-2-methylbenzo[d]thiazole0.89Bromine at position 6; similar methyl substitution.
4-Bromo-2-methylbenzo[d]thiazole0.83Bromine at position 4; different substitution pattern.
BenzothiazoleN/AParent structure without bromine or methyl substitutions; serves as a basis for comparison.
7-Bromo-2-methylbenzo[d]thiazoleN/ABromine at position 7; demonstrates variations in reactivity due to positional changes.

These compounds highlight the uniqueness of 5-Bromo-2-methylbenzothiazole through its specific bromine positioning and methyl substitution, affecting its chemical behavior and biological activity.

XLogP3

3.5

Other CAS

63837-11-6

Wikipedia

5-Bromo-2-methylbenzothiazole

Dates

Modify: 2023-08-15

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